3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a dichlorobenzenesulfonamido group, and a propanoic acid moiety, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid typically involves multiple steps, starting with the chlorination of phenyl compounds to introduce chlorine atoms at specific positions. The reaction conditions often require the use of strong acids or bases, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and halogenating agents.
Major Products Formed: The reactions can yield various products, including chlorinated derivatives, sulfonamides, and carboxylic acids, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow for the design of potential drug candidates.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-(2-Chlorophenyl)propionic acid
3-(3,5-Dichlorobenzenesulfonamido)propanoic acid
3-(2-Chlorophenyl)-3-(4-chlorobenzenesulfonamido)propanoic acid
Uniqueness: 3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid stands out due to its specific arrangement of chlorine atoms and the presence of both a sulfonamido and a propanoic acid group
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO4S/c16-9-5-10(17)7-11(6-9)24(22,23)19-14(8-15(20)21)12-3-1-2-4-13(12)18/h1-7,14,19H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWTYYRTLPAHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.